molecular formula C16H14F3N B8728086 1-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline

1-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8728086
M. Wt: 277.28 g/mol
InChI Key: YPHQWGSEPCKQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H14F3N and its molecular weight is 277.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C16H14F3N

Molecular Weight

277.28 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C16H14F3N/c17-16(18,19)13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-20-15/h1-8,15,20H,9-10H2

InChI Key

YPHQWGSEPCKQEG-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(4-(trifluoromethyl)phenyl)-3,4-dihydroisoquinoline (4.693 g, 17 mmol) (example 1b) in MeOH (24 mL) was added sodium borohydride (1.94 g, 51.1 mmol) slowly at 0° C. After addition, the mixture was stirred at 0° C. for 15 min and at RT for 2 h. The solvent was then removed and H2O (20 mL) was added to the residue. Then, a saturated NaHCO3 solution (150 mL) was added slowly and the mixture was extracted with EtOAc (2×200 mL). The combined organic extracts were dried over MgSO4 and concentrated. The residue was mixed with silica gel (4:1; residue:silica gel). The solid mixture was purified by silica gel flash column chromatography using ISCO instrument (solid loading, 20%-100% EtOAc/hexane) to give the title compound as a white solid. MS (ESI, positive ion) m/z: 278 (M+H).
Quantity
4.693 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Enantiomers of 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline (2.120 g, 7.46 mmol, racemic mixture) were separated by using chiral SFC (Chiralcel AD-H (250×21 Mm), 45% methanol/CO2 (100 bar), 65 mL/min, 220 nm) to give 877 mg of the title compound as a light yellow solid. MS (ESI, positive ion) m/z: 278 (M+H).
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
methanol CO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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